6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid
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Overview
Description
6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H6BClFNO5 and a molecular weight of 249.39 g/mol . This compound is characterized by the presence of chloro, fluoro, methoxy, and nitro substituents on a phenyl ring, along with a boronic acid group. It is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids act as nucleophiles, transferring organic groups from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including suzuki-miyaura cross-coupling reactions . These reactions can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of biomolecules .
Pharmacokinetics
The pharmacokinetic properties of boronic acids, in general, can be influenced by factors such as their chemical structure, the presence of functional groups, and the ph of the environment .
Result of Action
The formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to significant changes in the structure and function of biomolecules .
Action Environment
The action, efficacy, and stability of 6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the reactivity of boronic acids . Additionally, the presence of other substances, such as ethers, can catalyze the reactions involving boronic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of halogenated aromatic compounds using palladium-catalyzed reactions. For instance, the reaction of 6-chloro-4-fluoro-3-methoxy-2-nitrobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the boronic acid group can be oxidized to a phenol.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Reducing Agents: Such as hydrogen gas or metal hydrides for the reduction of the nitro group.
Oxidizing Agents: Such as hydrogen peroxide for the oxidation of the boronic acid group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Aminophenylboronic Acids: Resulting from the reduction of the nitro group.
Phenols: Formed from the oxidation of the boronic acid group.
Scientific Research Applications
6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar in structure but lacks the chloro, fluoro, and nitro substituents.
3-Chloro-4-fluorophenylboronic Acid: Similar but lacks the methoxy and nitro groups.
Uniqueness
6-Chloro-4-fluoro-3-methoxy-2-nitrophenylboronic acid is unique due to its combination of substituents, which can influence its reactivity and applications in synthesis. The presence of multiple electron-withdrawing groups (chloro, fluoro, nitro) and an electron-donating group (methoxy) provides a unique electronic environment that can be exploited in various chemical transformations .
Properties
IUPAC Name |
(6-chloro-4-fluoro-3-methoxy-2-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClFNO5/c1-16-7-4(10)2-3(9)5(8(12)13)6(7)11(14)15/h2,12-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKFMVDKRUUTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C(=C1[N+](=O)[O-])OC)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClFNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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